molecular formula C5H6N2O3 B12843929 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide

3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B12843929
M. Wt: 142.11 g/mol
InChI Key: ARIYZGIPQUZDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide: is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring systems containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the third position, a formyl group at the fourth position, and an oxide group at the second position of the oxadiazole ring. The unique structure of this compound makes it of interest in various fields, including material science, medicinal chemistry, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with formylhydrazine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry: In industry, this compound is used in the production of high-energy materials and explosives. Its stability and energetic properties make it suitable for applications in propellants and pyrotechnics .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the oxadiazole ring can interact with aromatic residues through π-π stacking interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-formyl-1,2,5-oxadiazole 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

4-ethyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carbaldehyde

InChI

InChI=1S/C5H6N2O3/c1-2-5-4(3-8)6-10-7(5)9/h3H,2H2,1H3

InChI Key

ARIYZGIPQUZDPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](ON=C1C=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.